“3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the CAS Number: 852627-78-2 . It has a molecular weight of 202.26 . The IUPAC name for this compound is 3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine .
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
The InChI code for this compound is 1S/C11H14N4/c1-2-8-15-10(3-1)13-14-11(15)9-4-6-12-7-5-9/h1-3,8-9,12H,4-7H2 . This code provides a unique representation of the molecule’s structure.
3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound belonging to the class of triazolo-pyridines, which are known for their diverse biological activities. This compound features a piperidine moiety attached to a [1,2,4]triazolo[4,3-a]pyridine core structure, providing a unique scaffold for potential pharmacological applications. The triazolo-pyridine derivatives have garnered attention due to their roles in medicinal chemistry, particularly in the development of drugs targeting neurological and psychiatric disorders.
The synthesis and characterization of 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine can be traced back to studies focused on the broader category of [1,2,4]triazolo[4,3-a]pyridines. These compounds have been explored in various research articles and patents that detail their synthesis methods and biological evaluations. Notable sources include studies published in reputable journals such as Organic Letters and the Journal of Organic Chemistry, which provide insights into the synthetic routes and biological activities of related compounds.
3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine is classified as an N-heterocyclic compound due to the presence of nitrogen atoms in its ring structures. It falls under the category of triazoles and pyridines and is recognized for its potential therapeutic properties.
The synthesis of 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methodologies that involve cyclization reactions between appropriate precursors. Common synthetic strategies include:
Recent literature highlights operationally efficient methods such as the use of ceric ammonium nitrate for oxidative cyclization and environmentally friendly reaction conditions that enhance scalability and reduce by-products. For instance, one study demonstrated a method involving the reaction of hydrazine derivatives with 2-chloropyridine under microwave conditions to yield triazolo-pyridine derivatives with high efficiency .
The molecular structure of 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine consists of a triazole ring fused to a pyridine ring with a piperidine substituent. The structural formula can be represented as follows:
Where , , and represent the number of carbon, hydrogen, and nitrogen atoms respectively.
The compound's molecular weight is approximately 235 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm its structure during synthesis.
3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine can participate in various chemical reactions typical for heterocycles:
For example, reactions involving sulfonyl chlorides with amine derivatives can lead to the formation of sulfonamide-substituted triazolo-pyridines which have shown promising biological activities .
The mechanism of action for compounds like 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Molecular docking studies indicate that these compounds can exhibit high binding affinities due to hydrogen bonding interactions with key amino acid residues within enzyme active sites .
The physical properties include:
Chemical properties include:
Relevant data from studies indicate melting points around 150–160 °C for similar derivatives .
3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine has potential applications in:
Recent evaluations have highlighted its efficacy against various biological targets including receptors involved in cancer progression and neurodegenerative diseases .
The synthesis of the 1,2,4-triazolo[4,3-a]pyridine core employs diverse cyclization strategies, with oxidative methods dominating recent advances. Electrochemical oxidative cyclization enables metal- and external oxidant-free formation of the triazole ring. This approach couples 2-hydrazinopyridines with isothiocyanates under constant current, achieving cyclization via desulfurative C–N bond formation (yield: 70–92%). It exhibits exceptional functional group tolerance and scalability to gram quantities [1] [9]. Alternatively, N-chlorosuccinimide (NCS)-mediated cyclization in DMF at 0°C provides a high-yielding route (90–93%) to 3-substituted derivatives. This method uses stoichiometric NCS to generate chloroenamine intermediates that spontaneously cyclize, confirmed by X-ray crystallography of products like 3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine [7]. For continuous-flow applications, CDI (1,1'-carbonyldiimidazole)-mediated tandem coupling offers advantages, facilitating both amide bond formation and subsequent cyclodehydration in a single step under mild conditions (60°C, 2h) with yields >80% [1].
Table 1: Comparison of Key Triazolopyridine Cyclization Methods
Method | Reagents/Conditions | Yield Range | Key Advantages |
---|---|---|---|
Electrochemical Oxidation | Constant current, RT, no metal | 70–92% | Green chemistry, gram-scale, high tolerance |
NCS Cyclization | NCS, DMF, 0°C to RT | 90–93% | Crystallographic validation, mild conditions |
CDI-Mediated Tandem | CDI, THF, 60°C (batch/flow) | >80% | Adaptable to continuous manufacturing |
Pd-Catalyzed Coupling | Pd(OAc)₂, Xantphos, microwave | 75–85% | Regioselective N-amination |
Integration of the piperidine moiety occurs via palladium-catalyzed chemoselective N-amination. Reichelt's method couples 2-chloropyridine with hydrazides using Pd(OAc)₂/Xantphos, followed by acetic acid-mediated cyclization under microwave irradiation. This approach ensures exclusive terminal nitrogen functionalization of the hydrazide, critical for generating 3-(piperidin-4-yl) derivatives regioselectively [1]. Post-cyclization, reductive amination modifies the piperidine nitrogen using aldehydes/ketones and NaBH₃CN in methanol at RT, enabling diverse N-alkylations (e.g., benzyl, pyridylmethyl). Alternatively, direct N-alkylation with alkyl halides in acetonitrile using K₂CO₃ as base affords quaternary salts, though selectivity requires controlled stoichiometry to avoid dialkylation [3] [6]. For sterically demanding groups, Mitsunobu reactions deploy DIAD/PPh₃ with phenols or carbazoles, though yields vary (40–65%) [8].
Table 2: Piperidine Functionalization Approaches for Target Compound Derivatives
Strategy | Reagents | Key Products | Application Relevance |
---|---|---|---|
Reductive Amination | R¹R²C=O, NaBH₃CN, MeOH | N-Benzyl, N-(pyridin-2-ylmethyl) derivatives | CNS drug candidates [3] |
Direct Alkylation | R-X, K₂CO₃, CH₃CN | N-Methyl, N-cyclopropylmethyl quaternary salts | mGluR2 PET ligands [10] |
Acylation | R-COCl, Et₃N, DCM | Amides, sulfonamides | Antimalarial sulfonamides [5] |
Mitsunobu Reaction | R-OH, DIAD, PPh₃, THF | Aryl ether-linked heterocycles | Kinase inhibitor prototypes [8] |
The tertiary amine of the piperidine ring facilitates dihydrochloride salt formation, significantly enhancing aqueous solubility for biological testing. This is achieved by treating the free base in anhydrous diethyl ether with 2.0 equivalents of HCl in dioxane (4M), yielding crystalline solids after anti-solvent precipitation. The dihydrochloride form of 3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine (MW: 275.18 g/mol, CAS-associated via PubChem CID 16265012) exhibits >50-fold higher solubility in water (pH 7.4) compared to the free base [2] [4] [6]. Purification employs recrystallization from ethanol/water mixtures (1:3 v/v) or preparative reverse-phase HPLC (C18 column, 10mM NH₄OAc/MeCN gradient). Critical to stability is moisture control; salt hydrates form readily, necessitating lyophilization and storage under argon. Salt formation kinetics studies indicate optimal HCl addition rates of 0.5 eq/h to prevent amorphous aggregation [6] [8].
Table 3: Properties of Common Salt Forms
Salt Form | Molecular Formula | Water Solubility (mg/mL) | Purification Method | Stability Considerations |
---|---|---|---|---|
Dihydrochloride | C₁₁H₁₄N₄·2HCl | >100 (pH 2.0) | EtOH/H₂O recrystallization | Hygroscopic; store desiccated |
Monohydrochloride | C₁₁H₁₅ClN₄ | ~25 (pH 4.5) | Preparative HPLC | Less hygroscopic than di-HCl |
Free base | C₁₁H₁₄N₄ | <2 | Silica chromatography | Stable but low bioavailability |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6